

An In-depth Technical Guide to the Hydration States of Cerium(III) Carbonate

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Compound of Interest

Compound Name: Cerium(III) carbonate

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Introduction

Cerium(III) carbonate and its hydrated forms are of significant interest across various scientific and industrial fields, including catalysis, materials science, and potentially in pharmaceutical applications as precursors for cerium-based compounds. The precise hydration state and phase purity of **cerium(III) carbonate** are critical factors that dictate its physicochemical properties and reactivity. However, the term "**cerium(III) carbonate** hydrate" is often ambiguous, as commercially available products can be complex mixtures of different hydrated and basic carbonate species. This guide provides a comprehensive overview of the known hydration states of **cerium(III) carbonate**, including the octahydrate ($\text{Ce}_2(\text{CO}_3)_3 \cdot 8\text{H}_2\text{O}$), and the closely related and often co-existing phases: **cerium(III) carbonate** hydroxide (CeCO_3OH) and cerium oxycarbonate hydrate ($\text{Ce}_2\text{O}(\text{CO}_3)_2 \cdot \text{H}_2\text{O}$). Detailed experimental protocols for their synthesis and characterization, along with a summary of their key quantitative data, are presented to aid researchers in understanding and utilizing these materials.

Identified Hydration States and Related Phases

Research indicates that instead of a simple series of hydrates, the **cerium(III) carbonate** system is characterized by a few distinct, stable crystalline phases. While trihydrate and hexahydrate forms are sporadically mentioned in the literature, the octahydrate is the most well-characterized true hydrate. More commonly, **cerium(III) carbonate** exists as a hydroxide or oxycarbonate. A study using synchrotron powder X-ray diffraction on a commercial

"**cerium(III) carbonate** hydrate" sample revealed it to be a mixture of orthorhombic **cerium(III) carbonate** hydroxide (CeCO_3OH) (52.49 wt%) and cubic cerium(IV) oxide (CeO_2) (47.12 wt%), with a minor fraction of hexagonal CeCO_3OH [1][2][3][4]. This underscores the importance of careful characterization of any starting material.

The primary, well-documented phases are:

- **Cerium(III) Carbonate** Octahydrate ($\text{Ce}_2(\text{CO}_3)_3 \cdot 8\text{H}_2\text{O}$): A defined hydrated crystalline compound.
- **Cerium(III) Carbonate** Hydroxide (CeCO_3OH): Exists in both orthorhombic and hexagonal crystal systems. It is a common product of hydrothermal synthesis.
- Cerium Oxycarbonate Hydrate ($\text{Ce}_2\text{O}(\text{CO}_3)_2 \cdot \text{H}_2\text{O}$): Another distinct crystalline phase often formed during precipitation from aqueous solutions.

Quantitative Data Summary

The following tables summarize the key quantitative data for the well-characterized **cerium(III) carbonate** phases.

Table 1: Crystallographic Data of **Cerium(III) Carbonate** Hydrates and Related Phases

Compound	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	Reference(s)
Cerium(II) Carbonate Octahydrate	$\text{Ce}_2(\text{CO}_3)_3 \cdot 8\text{H}_2\text{O}$	Orthorhombic	Cmc2 ₁	11.233(2)	11.758(2)	11.189(2)	[1][2]
Cerium(II) Carbonate Hydroxide	CeCO_3OH	Orthorhombic	Pmcn	5.01019(2)	8.55011(4)	7.31940(4)	[1][2]
Cerium(II) Carbonate Hydroxide	CeCO_3OH	Hexagonal	P6	12.54	12.54	9.74	[1][2]
Cerium Oxycarbonate Hydrate	$\text{Ce}_2\text{O}(\text{CO}_3)_2 \cdot \text{H}_2\text{O}$	Orthorhombic	Not specified	Not specified	Not specified	Not specified	[5][6][7]

Table 2: Thermal Decomposition Data

Compound/ Phase	Atmosphere	Dehydration/Initial Decomposition (°C)	Final Conversion to CeO ₂ (°C)	Intermediate Phases	Reference(s)
Cerium(III) Carbonate Hydrate (General)	Oxygen	Two-step decomposition	Not specified	H ₂ O and CO ₂ evolved	[8]
Cerium(III) Carbonate Hydrate (General)	Inert (He)	Shifted to higher temperatures	> 540	CeO _{2-x} , CO, C	[8]
Cerium(III) Carbonate Trihydrate	Equilibrium	160-170 (dehydration)	> 280	Solid solution based on CeO ₂ , formation of more perfect CeO ₂ structure with heat	
Cerium Oxycarbonate Hydrate	Nitrogen	430	> 500	Unidentified intermediate between 430- 540 °C	[5] [7]
Cerium Oxycarbonate Hydrate	Air	250	> 250	Direct conversion to CeO ₂	[5] [7]
Cerium(III) Carbonate Hydroxide	Air	~300	~500	CeO ₂	[9] [10]

Experimental Protocols

Synthesis Methodologies

1. Synthesis of **Cerium(III) Carbonate** Octahydrate ($\text{Ce}_2(\text{CO}_3)_3 \cdot 8\text{H}_2\text{O}$) and Cerium Oxycarbonate Hydrate ($\text{Ce}_2\text{O}(\text{CO}_3)_2 \cdot \text{H}_2\text{O}$) via Precipitation

This method can yield mixed phases of cerium carbonate octahydrate and cerium oxycarbonate hydrate depending on the reaction conditions.

- Reagents:
 - Cerium(III) nitrate hexahydrate ($\text{Ce}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$)
 - 1,1'-Carbonyldiimidazole (CDI)
 - Imidazole
 - Acetone (anhydrous)
 - Deionized water
- Procedure for Mixed-Phase Nanoplates:
 - Prepare a solution of 1 mmol of $\text{Ce}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$ in 25 mL of acetone.
 - Prepare a separate solution of 4 mmol of CDI in 25 mL of acetone.
 - Mix the two solutions under vigorous stirring at room temperature. The resulting precipitate will be a mixture of $\text{Ce}_2(\text{CO}_3)_3 \cdot 8\text{H}_2\text{O}$ and $\text{Ce}_2\text{O}(\text{CO}_3)_2 \cdot \text{H}_2\text{O}$.[\[6\]](#)
- Procedure for Cerium Oxycarbonate Hydrate Nanosaucers:
 - Prepare a reaction mixture containing 1 mmol of $\text{Ce}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$ and 1 mmol of CDI in acetone.
 - Add 2, 4, or 6 mmol of imidazole to the reaction mixture. The addition of imidazole favors the formation of $\text{Ce}_2\text{O}(\text{CO}_3)_2 \cdot \text{H}_2\text{O}$.[\[6\]](#)

2. Hydrothermal Synthesis of **Cerium(III) Carbonate** Hydroxide (CeCO_3OH)

Hydrothermal synthesis is a common method to produce well-crystallized CeCO_3OH .

- Reagents:
 - Cerium(III) nitrate hexahydrate ($\text{Ce}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$) or Cerium(III) chloride heptahydrate ($\text{CeCl}_3 \cdot 7\text{H}_2\text{O}$)
 - Urea ($\text{CO}(\text{NH}_2)_2$) or Triethylenetetramine
 - Surfactant (optional, e.g., cetyltrimethylammonium bromide (CTAB), polyvinyl alcohol (PVA), or polyvinylpyrrolidone (PVP))
 - Deionized water
- Procedure:
 - Prepare an aqueous solution of the cerium salt (e.g., 0.05 M $\text{Ce}(\text{NO}_3)_3$).
 - Prepare a separate aqueous solution of urea (concentrations can be varied, e.g., 0.05 M to 1.0 M).
 - If a surfactant is used, add it to the cerium salt solution.
 - Mix the solutions thoroughly.
 - Transfer the mixed solution into a Teflon-lined stainless steel autoclave.
 - Heat the autoclave to a specific temperature (e.g., 120-180 °C) for a designated period (e.g., 1-24 hours).[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)
 - After the reaction, allow the autoclave to cool down to room temperature naturally.
 - Collect the precipitate by centrifugation, wash several times with deionized water and ethanol, and dry in an oven at a low temperature (e.g., 60 °C).

Characterization Techniques

1. X-Ray Diffraction (XRD)

- Purpose: To identify the crystalline phases present in the sample and determine their crystal structure and lattice parameters.
- Instrumentation: A powder X-ray diffractometer with Cu K α radiation is typically used.
- Procedure:
 - Grind the dried sample to a fine powder.
 - Mount the powder on a sample holder.
 - Collect the diffraction pattern over a 2θ range of, for example, 10-80 degrees.
 - Compare the obtained diffraction pattern with standard patterns from databases (e.g., JCPDS) to identify the phases. For detailed structural analysis, Rietveld refinement can be performed.

2. Thermal Analysis (TGA/DSC)

- Purpose: To study the thermal decomposition behavior, determine the water content, and identify intermediate phases.
- Instrumentation: A simultaneous thermal analyzer (TGA/DSC) is used.
- Procedure:
 - Place a small, accurately weighed amount of the sample (e.g., 5-10 mg) in an alumina or platinum crucible.
 - Heat the sample from room temperature to a high temperature (e.g., 1000 °C) at a constant heating rate (e.g., 10 °C/min).
 - The experiment should be conducted under a controlled atmosphere (e.g., nitrogen, air, or oxygen) to study its effect on the decomposition pathway.
 - The TGA curve will show mass loss as a function of temperature, corresponding to dehydration and decomposition. The DSC curve will show endothermic or exothermic peaks associated with these processes.

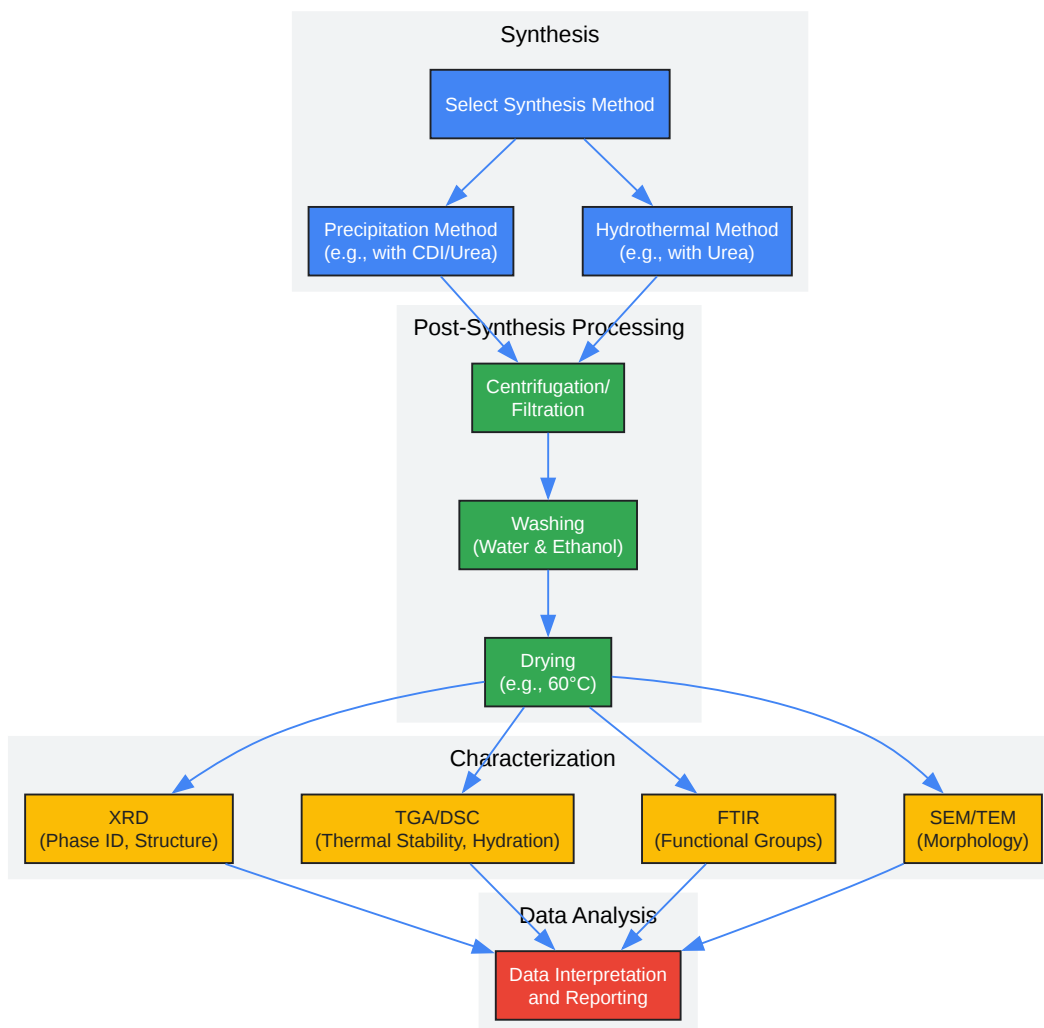
3. Fourier-Transform Infrared (FTIR) Spectroscopy

- Purpose: To identify the functional groups present in the sample, such as carbonate (CO_3^{2-}), hydroxyl ($-\text{OH}$), and water (H_2O) molecules.
- Procedure:
 - Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a pellet.
 - Alternatively, use an attenuated total reflectance (ATR) accessory.
 - Record the infrared spectrum over the range of $4000\text{--}400\text{ cm}^{-1}$.
 - Analyze the positions and shapes of the absorption bands to identify the functional groups.

Visualizations

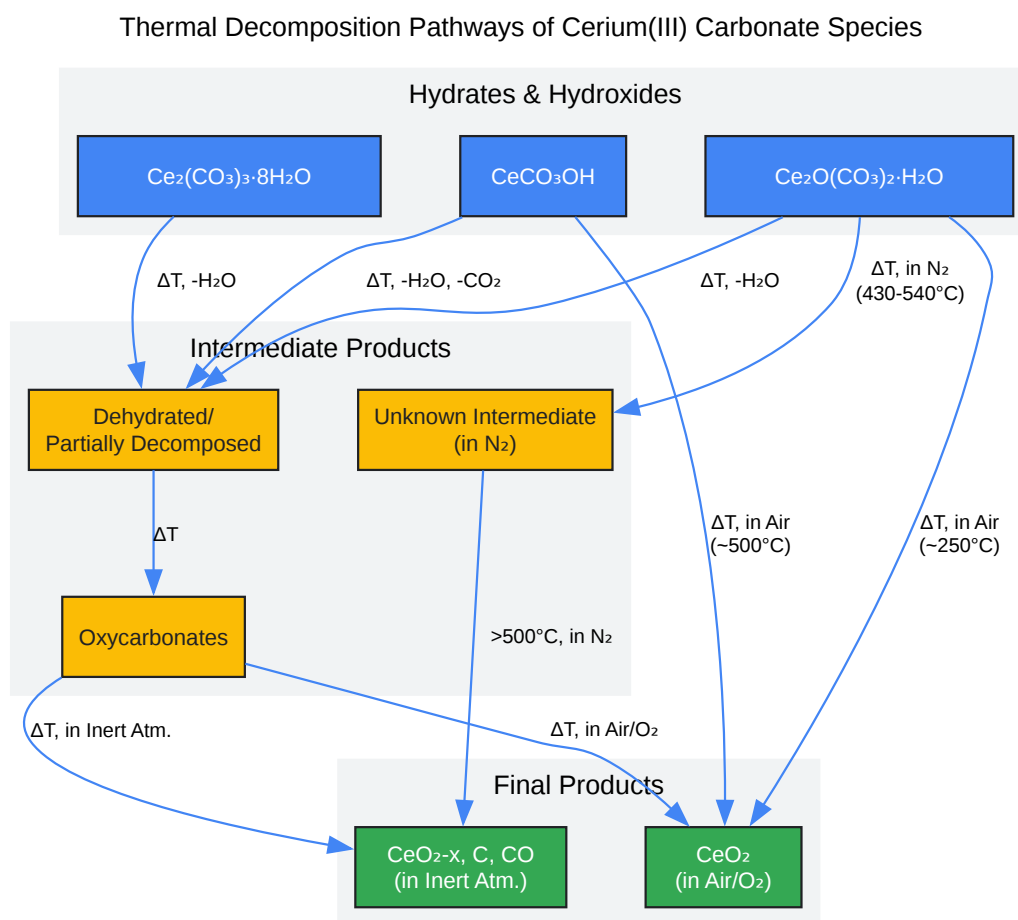
Experimental Workflow for Synthesis and Characterization

Experimental Workflow for Cerium(III) Carbonate Hydrates

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Caption: A generalized workflow for the synthesis and characterization of **cerium(III) carbonate** hydrates.

Thermal Decomposition Pathways



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